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Executive Summary
(Rac)-IMR-687, also known as tovinontrine, is a potent and selective small molecule inhibitor of

phosphodiesterase-9 (PDE9). Developed as a once-daily oral therapy, it was investigated for

the treatment of sickle cell disease (SCD) and other hemoglobinopathies. The primary

mechanism of action of IMR-687 involves the inhibition of PDE9, leading to increased levels of

cyclic guanosine monophosphate (cGMP). This elevation in cGMP was shown in preclinical

models to reactivate fetal hemoglobin (HbF) production, reduce red blood cell sickling, and

mitigate inflammation and vascular occlusion associated with SCD.

This technical guide provides a comprehensive overview of the publicly available data on the

pharmacokinetics and pharmacodynamics of IMR-687, drawing from preclinical studies and

clinical trials in both healthy volunteers and adult patients with sickle cell disease. While clinical

development for sickle cell disease and beta-thalassemia was discontinued due to a lack of

significant clinical benefit in Phase 2b trials, the data generated provide valuable insights into

the role of PDE9 inhibition in hemoglobinopathies.
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Sickle cell disease is a genetic disorder characterized by the production of abnormal

hemoglobin (HbS), which causes red blood cells to become rigid and sickle-shaped. This leads

to a cascade of pathophysiological events, including hemolysis, vaso-occlusion, chronic

inflammation, and debilitating pain. A key therapeutic strategy in SCD is the induction of fetal

hemoglobin (HbF), which interferes with HbS polymerization and ameliorates disease severity.

IMR-687 was designed to offer a novel oral treatment for SCD by targeting the cGMP signaling

pathway.[1][2] PDE9 is the primary enzyme responsible for degrading cGMP in erythrocytes.[1]

[2] By inhibiting PDE9, IMR-687 increases intracellular cGMP levels, a mechanism known to be

associated with the reactivation of HbF.[1][2] Preclinical and early clinical studies aimed to

establish the safety, tolerability, pharmacokinetic profile, and pharmacodynamic effects of IMR-

687.

Mechanism of Action
IMR-687 is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that

specifically degrades cyclic guanosine monophosphate (cGMP).[1][2] In sickle cell disease,

there is often impaired bioavailability of nitric oxide (NO), a key signaling molecule that

activates soluble guanylate cyclase (sGC) to produce cGMP. Lower levels of cGMP are

associated with increased inflammation, cell adhesion, and reduced vasodilation.[1] By

blocking the degradation of cGMP by PDE9, IMR-687 elevates intracellular cGMP levels. This

is believed to have multimodal effects beneficial for SCD, including the reactivation of fetal

hemoglobin (HbF) production, which has been shown to improve symptoms and reduce

disease burden.[1][2]
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Caption: Mechanism of Action of IMR-687.

Pharmacokinetics
IMR-687 is an orally administered drug intended for once-daily dosing. Pharmacokinetic

properties were evaluated in a Phase 1 study in healthy volunteers (NCT02998450) and a

Phase 2a study in adult patients with sickle cell disease (NCT03401112).

Summary of Pharmacokinetic Findings
While specific quantitative data for key pharmacokinetic parameters such as Cmax (maximum

plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are not

publicly available in detail, the clinical studies were designed to assess these parameters at

various dose levels.

Qualitative findings from the Phase 2a trial indicated that in patients receiving concomitant

hydroxyurea (HU), IMR-687 had no substantial pharmacokinetic effect on HU. Furthermore,
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pharmacodynamic responses, such as increases in F-cells, were found to correlate with IMR-

687 exposure, suggesting a dose-response relationship.

The discontinuation of the clinical development program for SCD may have limited the

publication of detailed pharmacokinetic analyses.

Pharmacodynamics
The pharmacodynamic effects of IMR-687 were extensively studied in preclinical models and in

clinical trials with SCD patients. The primary endpoints focused on biomarkers of disease

modification, including markers of red blood cell health, hemolysis, and inflammation.

Preclinical Pharmacodynamics
In vitro and in vivo preclinical studies demonstrated the potential of IMR-687 to address the

underlying pathology of sickle cell disease.

Table 1: Summary of Preclinical Pharmacodynamic Effects of IMR-687

Model System Key Findings Reference

K562 & UT-7 Erythroid Cells

- Dose-dependent increase in

cGMP. - Dose-dependent

induction of HbF.

[1]

CD34+ Progenitors from SCD

Patients

- Increased the percentage of

HbF-positive erythroid cells (F-

cells).

[1]

Townes Transgenic SCD

Mouse Model

- Increased HbF levels. -

Reduced red blood cell

sickling. - Reduced markers of

hemolysis (e.g., free plasma

Hb). - Reduced immune cell

activation and microvascular

stasis. - Increased plasma

nitrite levels.

[1]
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Clinical Pharmacodynamics
The Phase 2a clinical trial in adult SCD patients evaluated the pharmacodynamic effects of

IMR-687 as both a monotherapy and in combination with hydroxyurea.

Table 2: Summary of Clinical Pharmacodynamic Effects of IMR-687 in Adult SCD Patients

(Phase 2a)
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Parameter Dose Group Key Findings Reference

F-cells (%)
100 mg / 200 mg

Monotherapy

- Statistically

significant increase

from baseline

compared to placebo

at Week 24. - LS

mean difference of

11.66 (p=0.0190).

[3]

Fetal Hemoglobin

(HbF)

100 mg / 200 mg

Monotherapy

- Mean absolute

increase from

baseline of 0.9%. -

38% of evaluable

subjects had an

absolute HbF increase

of >1%.

[4]

Markers of Hemolysis
Monotherapy &

Combination

- Improvements

observed in markers

of hemolysis.

[4]

Vaso-Occlusive Crises

(VOCs)

IMR-687 (pooled) vs.

Placebo

- 40% lower mean

annualized VOC rate.

- Median annualized

VOC rate of 0 vs. 1.87

for placebo (p=0.048).

[2][5]

VOC-related

Hospitalizations

IMR-687 (pooled) vs.

Placebo

- Lower mean

annualized rate (0.84

vs. 1.36).

[2]

Inflammation (hsCRP)

& Cardiac Stress

(NTproBNP)

Monotherapy

- Reductions

observed, suggesting

potential anti-

inflammatory and

cardiovascular

benefits.

[4]
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Experimental Protocols
Detailed methodologies for the key preclinical experiments are summarized below, based on

published literature.

In Vitro Studies

In Vitro Experimental Workflow

Start: Cell Culture

Culture K562 or
CD34+ Progenitor Cells

Treat cells with varying
concentrations of IMR-687 or HU

Incubate for specified duration
(e.g., 6h for cGMP, 72h for HbF)

Harvest Cells & Supernatant

cGMP/HbF ELISA FACS for F-cells

Analysis
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Caption: Generalized workflow for in vitro experiments.

Cell Culture:

K562 Cells: Human erythroleukemic K562 cells were cultured in Iscove's Modified

Dulbecco's Medium supplemented with 10% fetal bovine serum and antibiotics.

CD34+ Progenitor Cells: CD34+ cells from SCD patient blood or bone marrow were

cultured in a two-phase liquid system to induce erythroid differentiation.

Drug Treatment: Cells were exposed to increasing concentrations of IMR-687 or

hydroxyurea (as a comparator).

cGMP and HbF Quantification:

After a 6-hour treatment, cGMP levels in K562 cells were measured.

Following a 72-hour treatment, HbF protein levels were quantified from cell lysates using

an ELISA kit.

F-cell Analysis: For CD34+ derived cells, the percentage of HbF-positive (F-cells) erythroid

cells was determined by fluorescence-activated cell sorting (FACS).

In Vivo Studies (Townes Mouse Model)
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Townes Mouse Model Experimental Workflow

Start: Animal Dosing

Daily oral gavage of
IMR-687, HU, or vehicle

to HbSS-Townes mice for 30 days

Induce Vaso-occlusive Crisis
(Hypoxia Challenge - optional)

Collect Blood & Tissue Samples

Hematological Analysis:
HbF, % Sickled RBC,
Hemolysis Markers

Tissue Analysis:
Inflammation Markers,
Microvascular Stasis

Analysis

Click to download full resolution via product page

Caption: Generalized workflow for Townes mouse model experiments.

Animal Model: The Townes transgenic mouse model, which expresses human sickle

hemoglobin (HbSS), was used.

Dosing Regimen: Mice received daily oral doses of IMR-687 (e.g., 30 mg/kg), hydroxyurea,

or a vehicle control for a period of 30 days.
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Pharmacodynamic Assessments:

Blood Analysis: At the end of the treatment period, blood was collected to measure the

percentage of F-cells, the proportion of sickled red blood cells, and various markers of

hemolysis (plasma-free hemoglobin, bilirubin, LDH).

Vaso-occlusive Crisis Model: In some experiments, after a period of treatment, mice were

exposed to hypoxic conditions to induce vaso-occlusion, which was then quantified.

Tissue Analysis: Tissues such as the lungs were analyzed for markers of inflammation and

immune cell activation.

Safety and Tolerability
Across the Phase 1 and Phase 2a clinical trials, IMR-687 was generally reported to be safe

and well-tolerated, both as a monotherapy and in combination with hydroxyurea.[4][5]

Common Adverse Events: The most frequently reported adverse events included sickle cell

anemia with crisis, nausea, headache, and back pain.[4]

Serious Adverse Events: No treatment-related serious adverse events were reported in the

IMR-687 treatment groups.[3][5]

Laboratory Findings: There were no clinically significant changes in vital signs,

electrocardiogram (ECG) data, or laboratory safety values. Notably, no cases of neutropenia

were observed, a potential concern with other SCD therapies like hydroxyurea.[5]

Conclusion and Future Directions
(Rac)-IMR-687 (tovinontrine) is a selective PDE9 inhibitor that demonstrated a clear

mechanism of action, leading to increased cGMP and subsequent favorable pharmacodynamic

changes in preclinical models of sickle cell disease. Early clinical data in adult SCD patients

supported these findings, showing increases in HbF and F-cells and a reduction in the

frequency of vaso-occlusive crises.

Despite these promising early results, the development of tovinontrine for sickle cell disease

and beta-thalassemia was halted following interim analyses of Phase 2b trials that did not show
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a significant clinical benefit compared to placebo. The comprehensive data gathered

throughout its development, however, contribute significantly to the understanding of the cGMP

pathway as a therapeutic target in hemoglobinopathies. The findings on safety and

pharmacodynamics may inform future research and the development of other agents targeting

this pathway. The exploration of tovinontrine has since pivoted to other therapeutic areas, such

as heart failure with preserved ejection fraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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